molecular formula C9H12ClNO B1529328 (2-Chloro-4-ethoxyphenyl)methanamine CAS No. 1342713-65-8

(2-Chloro-4-ethoxyphenyl)methanamine

Cat. No.: B1529328
CAS No.: 1342713-65-8
M. Wt: 185.65 g/mol
InChI Key: QVMOWQWEKXZUHB-UHFFFAOYSA-N
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Description

(2-Chloro-4-ethoxyphenyl)methanamine is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol. It features an amine functional group attached to a benzene ring substituted with chlorine and ethoxy groups. This structure classifies it as a substituted benzylamine, making it a potential intermediate or building block in organic synthesis and pharmaceutical research. As a research chemical, its primary value lies in its role as a versatile synthon for constructing more complex molecules. The reactive amine group can undergo acylation, alkylation, and reductive amination, while the chloro and ethoxy substituents on the aromatic ring offer sites for further functionalization via metal-catalyzed cross-coupling reactions or electrophilic substitutions. Researchers may employ this compound in the discovery and development of new active substances. Specific applications, detailed mechanism of action, and direct biological data for this compound are not currently documented in the scientific literature. Its research use is exploratory in nature. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper personal protective equipment should be worn, and all handling should be conducted in a well-ventilated fume hood.

Properties

IUPAC Name

(2-chloro-4-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMOWQWEKXZUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Chloro-4-ethoxyphenyl)methanamine, with the CAS number 1342713-65-8, is a compound of increasing interest in biological and pharmaceutical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClN. The presence of a chlorine atom and an ethoxy group on the phenyl ring significantly influences its chemical behavior and biological interactions. The amine group enhances its potential as a pharmacological agent by facilitating interactions with various molecular targets.

The biological activity of this compound is attributed to its ability to interact with enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, impacting several biochemical pathways. The chlorine atom enhances lipophilicity, allowing better binding to hydrophobic regions of proteins.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating selective activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Neisseria meningitidis64 μg/mL
Haemophilus influenzae32 μg/mL

These findings suggest that this compound could serve as a lead in developing new antibiotics targeting specific pathogens.

Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary results show that it can induce cell death in cancerous cells while exhibiting lower toxicity towards non-cancerous cells. This selectivity is critical for developing anticancer therapeutics.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects on different cancer cell lines, the compound demonstrated the following IC50 values:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These results indicate promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundSubstitution PatternBiological Activity
(2,4-Dibromophenyl)methanamine2,4Moderate antimicrobial activity
(3,5-Dibromophenyl)methanamine3,5Lower cytotoxicity compared to 2,5 variant
(2,6-Dibromophenyl)methanamine2,6Reduced enzyme inhibition

The specific substitution pattern in this compound appears to enhance both antimicrobial and anticancer activities compared to other derivatives.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkoxy Substitutions
Compound Name Substituents Key Structural Differences Potential Applications References
(2-Chloro-4-ethoxyphenyl)methanamine 2-Cl, 4-OEt, -CH₂NH₂ Reference compound Drug intermediates, agrochemicals
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine 3-Cl, 4-OEt, 5-OMe, -CH₂NH-Thienyl Additional methoxy and thienyl groups Enhanced receptor binding (e.g., adenosine receptors)
(4-Chloro-2,3-dihydro-1H-indene-2-yl)methanamine Chlorinated indene core, -CH₂NH₂ Non-aromatic bicyclic structure Neurological or anti-inflammatory agents
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine 4-Cl-phenyl, benzimidazole linkage Heterocyclic benzimidazole moiety Plant growth regulation (e.g., wheat germination)

Key Observations :

  • Electronic Effects: The 2-chloro substituent is electron-withdrawing, while the 4-ethoxy group is electron-donating. This contrast creates a polarized aromatic ring, enhancing nucleophilic substitution reactivity compared to non-halogenated analogues .
  • Bioactivity : Compounds with heterocyclic attachments (e.g., thienyl in , benzimidazole in ) exhibit higher receptor affinity due to additional π-π interactions.
Ethanamine vs. Methanamine Derivatives
Compound Name Amine Type Molecular Weight Melting Point (°C) Solubility References
This compound Primary amine (-CH₂NH₂) 185.65 g/mol Not reported Moderate (polar solvents)
2-(4-Chlorophenyl)ethanamine Primary amine (-CH₂CH₂NH₂) 155.63 g/mol 60–65 (0.1 mmHg) High (aqueous)
2-(4-Fluorophenoxy)ethylamine hydrochloride Ethanamine salt 209.63 g/mol Not reported High (hydrochloride salt)

Key Observations :

  • Chain Length : Ethanamine derivatives (e.g., ) generally exhibit higher solubility in water due to increased hydrophilicity, whereas methanamines (e.g., ) may have better membrane permeability due to reduced polarity.
  • Salt Forms : Hydrochloride salts (e.g., ) improve stability and solubility, a strategy applicable to this compound for pharmaceutical formulations.

Key Observations :

  • Chlorinated Methanamines : While specific toxicity data for this compound are unavailable, structurally similar compounds (e.g., ) show moderate hazards, necessitating precautions in handling.
  • Regulatory Status : Phenethylamine derivatives with halogen and alkoxy groups (e.g., ) are often regulated due to psychoactive properties, suggesting the need for rigorous safety evaluation of the target compound.

Preparation Methods

Example: Reduction of 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester

  • Reagents and Conditions: Potassium borohydride and lithium chloride in ethanol solvent.
  • Process: The ester is dissolved in ethanol, lithium chloride and potassium borohydride are added, and the mixture is heated to 30-60 °C for 1-3 hours.
  • Workup: After reaction completion, hydrochloric acid is added dropwise, water is introduced, and the ethanol is recovered under reduced pressure. The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under vacuum.
  • Yield and Purity: Yields up to 86.7%, with product purity reaching 98% have been reported.
  • Advantages: Mild reaction conditions, high yield, simple operation, low cost, and suitability for industrial scale production.

This method, while reported for 2-(4-ethoxyphenyl)-2-methylpropanol, demonstrates the utility of borohydride/metal salt systems in reducing aromatic esters to alcohols, which can be further converted to amines by subsequent steps.

One-Pot Synthesis via Friedel-Crafts Acylation and Borohydride Reduction

A sophisticated one-pot method has been developed for related diphenylmethane compounds, which can be adapted for (2-Chloro-4-ethoxyphenyl)methanamine synthesis:

  • Starting Material: 2-chloro-5-bromobenzoic acid.
  • Step 1: Reaction with thionyl chloride to form the corresponding benzoyl chloride.
  • Step 2: Addition of an organic solvent, Lewis acid catalyst (e.g., aluminum chloride), phenetole (4-ethoxyphenyl ether), and borohydride.
  • Reactions: Friedel-Crafts acylation followed by borohydride reduction occur sequentially in the same reaction vessel.
  • Outcome: Formation of chloro-4'-ethoxy diphenylmethane derivatives.
  • Advantages:
    • Use of the same Lewis acid catalyst for both steps reduces catalyst consumption.
    • No need for intermediate isolation or purification.
    • Simplified operation and reduced waste generation.
    • Good solvent recovery and lower production cost.

Though this method is described for a bromo-substituted analog, the principles apply to the chloro-4-ethoxyphenyl system, enabling efficient preparation of aminomethyl derivatives after further amination steps.

Reductive Amination Approaches

Reductive amination of aldehyde or ketone intermediates bearing the 2-chloro-4-ethoxyphenyl group is a common route to amines:

  • General Procedure:

    • Formation of an imine or iminium intermediate by reaction of the aldehyde/ketone with ammonia or an amine source.
    • Reduction of the imine to the amine using reducing agents such as sodium borohydride, catalytic hydrogenation, or hydride reagents.
  • Example from Related Compounds:

    • Preparation of (S)-(-)-1-(4-methoxyphenyl)ethylamine involves reaction of 4-methoxyacetophenone with amines under acid catalysis, followed by reduction.
    • This method involves azeotropic removal of water to drive imine formation, then reduction to amine.

This strategy can be adapted to the 2-chloro-4-ethoxyphenyl system by preparing the corresponding aldehyde intermediate and performing reductive amination to yield this compound.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Borohydride reduction of ester Potassium borohydride, lithium chloride, ethanol, 30-60 °C ~86.7 Mild, high yield, industrially feasible Product purity ~98%
One-pot Friedel-Crafts + reduction Thionyl chloride, Lewis acid (AlCl3), phenetole, borohydride, organic solvent Not specified Catalyst reuse, simplified process, low waste Intermediate isolation unnecessary
Reductive amination of aldehyde Aldehyde, ammonia/amine, acid catalyst, reducing agent Variable High selectivity, stereocontrol possible Requires aldehyde intermediate

Research Findings and Industrial Considerations

  • Environmental and Safety: The borohydride/lithium chloride system offers a safer alternative to harsher reducing agents, with milder reaction conditions and lower hazardous waste.
  • Cost Efficiency: One-pot methods reduce solvent use and catalyst consumption, lowering production costs and simplifying scale-up.
  • Purity and Yield: High purity (>98%) and good yields (>80%) are achievable with optimized reaction parameters, crucial for pharmaceutical intermediates.
  • Scalability: The described methods have been designed or adapted for industrial-scale synthesis, considering solvent recovery and waste minimization.

Q & A

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines:
  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for powder handling.
  • Spill Management : Neutralize with activated charcoal.
    Refer to SDS sheets for disposal (e.g., incineration) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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